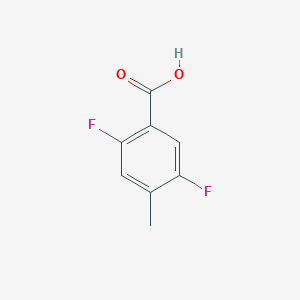

2,5-Difluoro-4-methylbenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMQUUDAAWEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545983 | |

| Record name | 2,5-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-80-1 | |

| Record name | 2,5-Difluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Landscape of Difluoro-methylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 3,6-Difluoro-2-methylbenzoic acid, providing a foundation for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2] |

| Purity | ≥98.0% | [3] |

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methylbenzoic acid

| Spectroscopic Data | Value |

| Predicted ¹H NMR | δ 7.15-7.25 (m, 1H), 7.35-7.45 (m, 1H), 2.40 (s, 3H) |

| Predicted ¹³C NMR | δ 168.0 (C=O), 162.5 (d, J=245 Hz, CF), 159.5 (d, J=250 Hz, CF), 132.0 (d, J=8 Hz), 125.5 (d, J=4 Hz), 120.0 (dd, J=20, 4 Hz), 115.0 (d, J=22 Hz), 15.0 (CH₃) |

| SMILES | CC1=C(C(=O)O)C=C(F)C=C1F |

| InChI | InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Table 2: Spectroscopic and Structural Information for 3,6-Difluoro-2-methylbenzoic acid[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoic acid derivatives often involves multi-step processes. While a specific protocol for 3,6-Difluoro-2-methylbenzoic acid is not detailed in the provided search results, a general approach for the preparation of similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, can be adapted.

General Synthesis Approach for a Difluorobenzoic Acid Derivative:

A common synthetic route involves the lithiation of a dibromodifluorobenzene precursor followed by carboxylation.

Example Protocol: Synthesis of 4-bromo-2,5-difluorobenzoic acid [4]

-

Lithiation: A solution of 1,4-dibromo-2,5-difluorobenzene in an ethereal solvent (e.g., diethyl ether) is cooled to -78°C.

-

n-Butyllithium is added dropwise to the solution, leading to a lithium-halogen exchange.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture.

-

Work-up: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).

-

Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

Caption: General synthesis workflow for a difluorobenzoic acid.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

Derivatives of difluoro-methylbenzoic acid can serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[3][5] For instance, they can be utilized in coupling reactions to build larger molecular scaffolds.[3] The benzoic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Caption: Role of difluoro-methylbenzoic acid in the drug development pipeline.

Conclusion

While the specific compound 2,5-Difluoro-4-methylbenzoic acid remains elusive in terms of a dedicated CAS number and extensive documentation, the study of its isomers, such as 3,6-Difluoro-2-methylbenzoic acid, provides valuable insights for the scientific community. The data and protocols presented here offer a foundational understanding for researchers and professionals in drug development, highlighting the potential of this class of molecules as versatile building blocks in the creation of novel therapeutics. The unique electronic properties imparted by fluorine substituents continue to make these compounds attractive targets for synthesis and biological evaluation.

References

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluoro-4-methylbenzoicacid - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzoic Acid

IUPAC Name: 2,5-Difluoro-4-methylbenzoic acid

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in medicinal chemistry.

Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | N/A |

| Monoisotopic Mass | 172.03358 Da | [1] |

| SMILES | CC1=CC(=C(C=C1F)C(=O)O)F | [1] |

| InChI | InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | [1] |

| Predicted XlogP | 2.0 | [1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted data can provide insights into its structural characterization. Table 2 summarizes the predicted collision cross-section (CCS) values, which are important for mass spectrometry-based analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.04086 | 128.3 |

| [M+Na]⁺ | 195.02280 | 138.6 |

| [M-H]⁻ | 171.02630 | 129.1 |

| [M+NH₄]⁺ | 190.06740 | 148.6 |

| [M+K]⁺ | 210.99674 | 136.2 |

| [M+H-H₂O]⁺ | 155.03084 | 121.9 |

| [M+HCOO]⁻ | 217.03178 | 149.2 |

| [M+CH₃COO]⁻ | 231.04743 | 178.6 |

| [M+Na-2H]⁻ | 193.00825 | 132.2 |

| [M]⁺ | 172.03303 | 126.3 |

| [M]⁻ | 172.03413 | 126.3 |

Table 2: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite.[1]

Synthesis

A plausible synthetic approach could start from a commercially available difluorotoluene derivative, followed by functional group manipulations to introduce the carboxylic acid moiety. For instance, oxidation of a methyl group or carboxylation of an organometallic intermediate could be employed. The synthesis of related compounds, such as 2,4-difluoro-3-hydroxybenzoic acid, often involves multi-step sequences including nitration, reduction, halogenation, and hydrolysis.[2]

A generalized workflow for the potential synthesis is depicted in the following diagram:

Applications in Drug Development

Fluorinated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals.[3] The incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for creating more complex molecules with potential therapeutic applications. Its carboxylic acid group provides a handle for various chemical transformations, such as amide bond formation, which is a cornerstone of medicinal chemistry.

While specific drugs derived from this compound are not prominently documented, its structural motifs are found in various biologically active compounds. The strategic placement of fluorine atoms can block sites of metabolism and modulate the acidity of the carboxylic acid, which can be crucial for target engagement and pharmacokinetic properties.

The general role of fluorinated benzoic acids as pharmaceutical intermediates is highlighted in the following logical diagram:

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in publicly accessible scientific literature. Commercial suppliers indicate that the compound is available at a purity of ≥98.0%, suggesting that robust synthetic and purification methods exist.

For researchers intending to use this compound, standard protocols for reactions involving benzoic acids, such as amide coupling (e.g., using coupling reagents like HATU or EDC/HOBt), esterification (e.g., Fischer esterification), or reduction of the carboxylic acid, would be applicable. Careful optimization of reaction conditions would be necessary to account for the electronic effects of the fluorine substituents.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways or its intrinsic biological activity. Its utility is primarily recognized as a synthetic intermediate for the generation of new chemical entities that may then be screened for biological activity against various targets. The biological profile of molecules derived from this scaffold would be highly dependent on the nature of the substituents introduced via the carboxylic acid group and any further modifications to the aromatic ring.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet widely published, the foundational chemical information available underscores its importance as a building block for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to 2,5-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its strategic fluorination and methylation pattern make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | N/A |

| Molecular Weight | 172.1288 g/mol | [1] |

| Appearance | Solid (expected) | N/A |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing benzene ring with the desired functional groups. While a specific, detailed experimental protocol for this exact isomer is not publicly documented, a general approach can be inferred from the synthesis of structurally related fluorinated and methylated benzoic acids. A plausible synthetic pathway could involve the halogen-metal exchange of a di-halo-toluene derivative followed by carboxylation.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to this compound.

General Experimental Considerations (based on similar syntheses):

-

Starting Materials: A suitable starting material would be a di-halogenated toluene or a related compound that allows for the regioselective introduction of the carboxylic acid group.

-

Reaction Conditions: Reactions involving organolithium reagents require strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Temperature control is crucial, often requiring cooling to low temperatures (e.g., -78 °C).

-

Purification: Purification of the final product would likely involve extraction, followed by recrystallization or column chromatography to achieve high purity.

Applications in Drug Development

Fluorinated benzoic acid derivatives are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

Its structural motifs are found in compounds investigated for a range of biological activities. The difluoro-methyl-phenyl moiety can be a key component in the design of enzyme inhibitors or receptor antagonists. While specific biological targets for this compound itself are not widely reported, its role as a precursor allows for its incorporation into a diverse array of potential drug candidates.

Logical Relationship in Drug Discovery:

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with tailored properties. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as for those in the broader chemical sciences.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. While experimental data for this specific compound is limited, predicted values and data from structurally similar compounds are included to provide a comprehensive profile.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in hot water; soluble in acetone.[4] (Inferred from p-toluic acid) | - |

| pKa | Not available | - |

Table 2: Spectroscopic Data (Predicted and Inferred)

| Spectroscopy | Predicted/Inferred Data |

| ¹H NMR | Aromatic protons (2H), methyl protons (3H), carboxylic acid proton (1H). |

| ¹³C NMR | Signals for aromatic carbons, methyl carbon, and carboxyl carbon. The carbon atoms attached to fluorine will show characteristic splitting. |

| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-F, and aromatic C-H and C=C stretching. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the carboxylic acid group and the substituted aromatic ring. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid compared to benzoic acid and p-toluic acid.

The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the fluorine atoms. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Experimental Protocols

A plausible synthetic route to this compound involves the ortho-lithiation of 1,4-difluoro-2-methylbenzene followed by carboxylation with carbon dioxide.

Synthesis of this compound

Reaction Scheme:

Materials:

-

1,4-Difluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is assembled. The system is flushed with dry nitrogen.

-

Initial Solution: Anhydrous diethyl ether or THF is added to the flask via syringe, followed by 1,4-difluoro-2-methylbenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in small portions. The mixture is allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Safety Information

While a specific safety data sheet for this compound is not available, the following precautions should be taken based on the safety profiles of similar fluorinated aromatic compounds.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin and eye irritation. May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.

Conclusion

This compound presents an interesting scaffold for the development of new chemical entities in various fields. This guide has summarized the available chemical and physical properties and provided a detailed synthetic protocol. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications. Researchers are encouraged to use this document as a foundational resource for their work with this compound.

References

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 2774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,5-Difluoro-4-methylbenzoic acid (CAS No. 103877-80-1) is a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. The precise positioning of its fluorine and methyl substituents on the benzoic acid core offers a unique scaffold for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven experimental protocols for the determination of its key characteristics. This document is designed to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound in their work.

Molecular Structure and Core Chemical Data

This compound is a white to light yellow crystalline solid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aromatic ring significantly influences its electronic properties, acidity, and intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 103877-80-1 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [3][4] |

| Molecular Weight | 172.13 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 166 - 172 °C | [1][2][3] |

| Boiling Point | 270.9 °C at 760 mmHg | [5] |

| Purity | >97.0% (GC), 98% (HPLC) | [1][2][3] |

Solubility Profile: An Experimental Approach

A definitive, quantitative solubility profile of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure—a polar carboxylic acid group and a substituted, less polar aromatic ring—a general solubility trend can be anticipated. It is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Causality in Solvent Selection

The choice of solvents for solubility determination is guided by the principle of "like dissolves like." A range of solvents with varying polarities should be tested to establish a comprehensive profile. This is crucial for applications such as reaction chemistry, purification (recrystallization), and formulation.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents at a specified temperature (e.g., 25 °C).

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to remain undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the solubility in units of mg/mL or mol/L.

Caption: Workflow for Experimental Solubility Determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, particularly for drug development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of this compound is not readily found in the literature. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2) and 4-methylbenzoic acid (pKa ≈ 4.37).

Experimental Determination of pKa

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol if solubility in pure water is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Record the pH value after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structural features allow for the prediction of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, likely in the region of 2.2-2.5 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically >10 ppm.

-

¹³C NMR: The carboxyl carbon is expected in the 165-175 ppm region. Signals for the aromatic carbons will be split due to C-F coupling, with the carbons directly bonded to fluorine showing large one-bond coupling constants (¹JCF).

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]

-

C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ for the carbonyl group.[1]

-

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[1]

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (172.13). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the fluorine atoms will make the isotopic pattern distinct.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. However, based on the SDS for related fluorinated and methylated benzoic acids, the following general precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Disclaimer: This safety information is based on structurally similar compounds. It is imperative to consult the official Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis. While some of its fundamental physical properties are documented by chemical suppliers, a comprehensive experimental characterization is yet to be widely published. This guide provides the known data and, crucially, the established methodologies for researchers to determine the remaining physical properties. A thorough understanding of these characteristics is essential for the effective and safe application of this compound in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:103877-80-1. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 103877-80-1 Name: this compound. Retrieved from [Link]

Sources

- 1. This compound | 103877-80-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 2. This compound | 103877-80-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 103877-80-1 this compound AKSci X8678 [aksci.com]

- 4. 103877-80-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. molbase.com [molbase.com]

Solubility of 2,5-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluoro-4-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols. General solubility principles for structurally similar compounds are also discussed to provide a predictive context.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and a methyl group on the benzoic acid core significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, particularly for processes such as reaction optimization, purification, crystallization, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of organic solvents has not been published. Researchers are encouraged to determine this data experimentally based on their specific needs. The following table is provided as a template for recording experimentally determined solubility values at a given temperature.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant | Solubility at 25°C ( g/100 mL) | Observations |

| Methanol | 32.04 | 0.792 | 32.7 | ||

| Ethanol | 46.07 | 0.789 | 24.5 | ||

| Acetone | 58.08 | 0.791 | 20.7 | ||

| Ethyl Acetate | 88.11 | 0.902 | 6.02 | ||

| Dichloromethane | 84.93 | 1.33 | 9.08 | ||

| Toluene | 92.14 | 0.867 | 2.38 | ||

| Hexane | 86.18 | 0.659 | 1.88 | ||

| Acetonitrile | 41.05 | 0.786 | 37.5 | ||

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the required accuracy, amount of substance available, and the equipment at hand.

Isothermal Saturation Method

This is a common and straightforward method to determine solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Ensure there is undissolved solid present to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a magnetic stirrer, shaker, or rotator. The time required for equilibration can vary and may need to be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any fine, suspended particles.

-

-

Quantification:

-

Determine the mass of the solute in the withdrawn aliquot of the saturated solution. This can be achieved by:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.[3]

-

Spectroscopic Analysis: If the compound has a suitable chromophore, use UV-Vis spectroscopy to determine the concentration based on a pre-established calibration curve.

-

Chromatographic Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the compound in the solution.

-

-

-

Calculation:

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved. The results are typically expressed in g/mL, mg/mL, or mol/L.

-

Visual (Qualitative to Semi-Quantitative) Method

This method is useful for rapid screening of solvents or for obtaining an approximate solubility.[4]

Methodology:

-

Place a known mass of this compound (e.g., 10 mg) into a test tube.[4]

-

Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL).[4]

-

After each addition, vigorously agitate the mixture to facilitate dissolution.[4]

-

Continue adding the solvent until the solid is completely dissolved.[4]

-

The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the solid.[4]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: A general workflow for the experimental determination of solubility.

Predictive Considerations for Solubility

The principle of "like dissolves like" is a useful qualitative guide for predicting solubility.[5]

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO, DMF) are generally expected to be better solvents for polar compounds. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, suggesting potential for good solubility in protic and polar aprotic solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are less likely to be effective solvents for this compound due to the polar nature of the carboxylic acid group.

-

Intermediate Polarity Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane may exhibit intermediate solubility, depending on the overall balance of polar and nonpolar interactions.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary experimental protocols and a theoretical framework to determine and understand its solubility in various organic solvents. The provided workflow and data table template are intended to facilitate systematic and reproducible solubility studies, which are essential for the effective application of this compound in research and development.

References

2,5-Difluoro-4-methylbenzoic acid pKa value

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-methylbenzoic Acid: Focus on pKa Determination

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules is fundamental to predicting their behavior in biological systems. The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a focused examination of the pKa of this compound, offering insights into its predicted acidity and outlining a detailed experimental protocol for its empirical determination.

Predicted pKa Value

Table 1: Predicted pKa Value of a Structurally Related Compound

| Compound | Predicted pKa | Prediction Method Reference |

| 4-amino-2,5-difluoro-3-methylbenzoic acid | 3.66 ± 0.10 | [1] |

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (e.g., deionized or distilled)

-

Methanol or another suitable co-solvent if solubility is low

-

Standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, 10.00)

2. Instrumentation:

-

High-precision pH meter with a combination glass pH electrode

-

Calibrated automatic burette or a Class A manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe or a constant temperature water bath

3. Experimental Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the apparent pKa (pKaapp) is determined. The ionic strength of the solution should be maintained constant by adding a background electrolyte like KCl.

-

Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration Setup: Place a known volume of the analyte solution in a thermostated beaker equipped with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring the solution gently. Add small, precise increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Collection: Continue the titration until the pH has passed the equivalence point by at least 1-2 pH units.

4. Data Analysis:

The pKa value is determined from the titration curve (a plot of pH versus the volume of NaOH added). The pKa is equal to the pH at the half-equivalence point. More accurate determinations can be made by analyzing the first or second derivative of the titration curve.

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

This comprehensive guide provides essential information for researchers working with this compound. While a predicted pKa offers a valuable starting point, the detailed experimental protocol enables the rigorous empirical determination of this crucial physicochemical parameter. A precise understanding of the pKa is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical sciences.

References

Spectroscopic Profile of 2,5-Difluoro-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Difluoro-4-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are calculated based on established models and are intended to be representative of the expected experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

| H-3 | 7.5 - 7.8 | Doublet of Doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.2 - 7.5 | Doublet of Doublets | J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| CH₃ | 2.2 - 2.5 | Singlet | - |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-F (C-2) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C-F (C-5) | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-COOH (C-1) | 125 - 135 |

| C-CH₃ (C-4) | 135 - 145 |

| C-H (C-3) | 115 - 125 |

| C-H (C-6) | 110 - 120 |

| CH₃ | 15 - 25 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Predicted Fragment Ion | Significance |

| 172 | [M]⁺ | Molecular Ion |

| 155 | [M - OH]⁺ | Loss of hydroxyl radical |

| 127 | [M - COOH]⁺ | Loss of carboxyl group |

| 99 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like this compound.

Technical Guide: 1H NMR Spectrum of 2,5-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-4-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H NMR data to elucidate the structural features and proton environments of the molecule. This information is crucial for compound verification, purity assessment, and understanding its chemical properties in research and drug development contexts.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), splitting patterns, and integration values for the distinct proton signals of this compound.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~10-13 | Singlet (broad) | 1H | -COOH |

| ²H | ~7.5 - 7.8 | Doublet of doublets | 1H | H-6 |

| ³H | ~7.2 - 7.5 | Doublet of doublets | 1H | H-3 |

| ⁴H | ~2.3 | Singlet | 3H | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.

Structural Assignment and Signal Interpretation

The predicted ¹H NMR spectrum of this compound is consistent with its molecular structure, revealing four distinct proton environments.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (around 10-13 ppm), characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are chemically non-equivalent and are expected to appear as doublet of doublets due to coupling with the adjacent fluorine atoms. The H-6 proton is expected to be further downfield than the H-3 proton due to the deshielding effect of the adjacent carboxylic acid group.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a singlet in the upfield region (around 2.3 ppm), as there are no adjacent protons to couple with.

The relationship between the molecular structure and the predicted ¹H NMR signals is illustrated in the following diagram:

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Number of scans (e.g., 8-16 for a concentrated sample)

-

Spectral width (e.g., -2 to 16 ppm)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the splitting patterns and coupling constants.

-

The logical workflow for this experimental protocol is depicted below:

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound based on predicted data. For definitive structural confirmation and analysis, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments if necessary.

13C NMR spectrum of 2,5-Difluoro-4-methylbenzoic acid

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2,5-Difluoro-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this document serves as a predictive guide grounded in established principles of NMR spectroscopy. We will dissect the expected chemical shifts (δ) by applying substituent additivity rules and analyze the characteristic carbon-fluorine (C-F) coupling constants (JCF) that are critical for unambiguous structural elucidation of fluorinated aromatic compounds. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum for this and similar small molecules, ensuring researchers can confidently validate these predictions in a laboratory setting.

Introduction: The Challenge and Utility of ¹³C NMR for Fluorinated Aromatics

This compound is a polysubstituted aromatic compound whose structural verification relies heavily on spectroscopic techniques. While ¹H NMR is informative, the complexity of proton-fluorine couplings and the presence of quaternary carbons necessitate the use of ¹³C NMR for a complete skeletal analysis. The ¹³C NMR spectrum provides direct insight into the electronic environment of every carbon atom in the molecule.

For fluorinated compounds, the ¹³C spectrum offers a layer of information beyond simple chemical shifts: scalar (through-bond) coupling between the ¹³C nucleus and the spin-active ¹⁹F nucleus (I=½, 100% natural abundance). These C-F couplings, which manifest as signal splittings, are highly dependent on the number of bonds separating the coupled nuclei and provide invaluable data for assigning specific carbon signals, particularly for the aromatic ring.[1][2] This guide will systematically predict these features to build a complete spectral picture.

Predicted Spectral Analysis of this compound

To analyze the spectrum, we first establish a systematic numbering scheme for the carbon atoms of the molecule.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show eight unique signals, with their chemical shifts and multiplicities dictated by the combined electronic effects of the carboxyl, methyl, and fluoro substituents. The defining characteristics of the spectrum are the large, one-bond C-F couplings for C2 and C5, and the smaller, multi-bond C-F couplings that split nearly every other carbon in the molecule into a doublet or doublet of doublets. This detailed predictive analysis, coupled with the provided experimental protocol, equips researchers and drug development professionals with the necessary tools to confidently acquire and interpret the ¹³C NMR spectrum of this compound, ensuring accurate structural verification and characterization.

References

- Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. (n.d.).

- Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in ¹³C. (n.d.).

- ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. (1975). Journal of the Chemical Society, Perkin Transactions 2.

- Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in ¹³C NMR Spectra of Mono- and Disubstituted Benzoic Acids. (2000). R Discovery.

- ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. (1975). Semantic Scholar.

- Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in ¹³C NMR Spectra of Mono- and Disubstituted Benzoic Acids. (2000). Semantic Scholar.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018).

- NMR chemical shift prediction of benzenes. (n.d.). Stenutz.

- 2,5-Difluorobenzoic acid(2991-28-8) ¹³C NMR. (n.d.). ChemicalBook.

- Proton coupled ¹³C nmr is useful for assigning chemical shifts in substituted benzenes. (2013). Morressier.

- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Structure elucidation of uniformly ¹³C labeled small molecule natural products. (2016).

- 2,5-Difluorobenzoic acid | C₇H₄F₂O₂. (n.d.). PubChem.

- Supporting Inform

- 4-Methylbenzoic acid, pentafluorophenyl ester - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- ¹³C NMR Protocol for beginners AV-400. (n.d.). [Source not provided].

- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (2019). Physical Chemistry Chemical Physics.

- Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. (1969). Journal of the American Chemical Society.

- Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. (1990). Magnetic Resonance in Chemistry.

- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023).

- Carbon-fluorine coupling constants, n J CF. (n.d.).

- p-Toluic acid (CHEM015689). (2016). ContaminantDB.

- Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). (n.d.). [Source not provided].

- ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters.

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Infrared Spectrum of 2,5-Difluoro-4-methylbenzoic Acid

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,5-Difluoro-4-methylbenzoic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its spectral characteristics, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis.

Predicted Infrared Spectrum Analysis

The infrared spectrum is anticipated to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding.[1][2] The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹.[1][2] The presence of fluorine substituents on the aromatic ring may slightly shift this frequency.

Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.[3] The C-C stretching vibrations within the aromatic ring will likely produce several bands of variable intensity in the 1600-1450 cm⁻¹ range.[3][4] The C-F stretching vibrations are characteristically strong and are expected to be observed in the 1300-1100 cm⁻¹ region. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring. Finally, the C-O stretching and O-H bending vibrations of the carboxylic acid group will contribute to the fingerprint region of the spectrum, with bands anticipated around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively.[1]

Quantitative Data Summary

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid molecules.[1][2] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring.[3] |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium | Stretching vibrations of the methyl group's C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | A prominent and sharp peak characteristic of the carbonyl group in a carboxylic acid.[1][2] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands are expected due to the vibrations of the aromatic ring.[3][4] |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | In-plane bending of the O-H group.[1] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1] |

| C-F Stretch | 1300 - 1100 | Strong | Strong absorptions due to the high electronegativity of fluorine. |

| O-H Bend (Out-of-Plane) | 950 - 910 | Broad, Medium | Out-of-plane bending of the hydrogen-bonded O-H group.[1] |

Experimental Protocols

To obtain the infrared spectrum of solid this compound, several well-established methods can be employed. The choice of method may depend on the available equipment and the desired sample preparation.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

ATR-IR is a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

-

Spectrum Acquisition: Collect the infrared spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an infrared-transparent salt plate.[6]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[6]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Cleaning: Clean the salt plate with a dry solvent to remove the sample.

Potassium Bromide (KBr) Pellet Method

This technique involves mixing the solid sample with dry potassium bromide powder and pressing it into a thin, transparent pellet.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum.

-

Disposal: Dispose of the KBr pellet after analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a solid organic compound like this compound.

Caption: Workflow for IR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. amherst.edu [amherst.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

Mass Spectrometry of 2,5-Difluoro-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,5-Difluoro-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns, experimental protocols, and key mass spectral data to aid in the identification, characterization, and quality control of this molecule.

Introduction

This compound is a substituted aromatic carboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its application in various scientific fields. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the molecule through the analysis of its fragmentation patterns upon ionization. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound (C₈H₆F₂O₂) is 172.13 g/mol . Therefore, the molecular ion peak ([M]⁺•) is expected at an m/z of 172.

The fragmentation of aromatic carboxylic acids under EI conditions typically involves a series of characteristic losses. For this compound, the primary fragmentation pathways are predicted to be:

-

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

-

Loss of a carboxyl group (•COOH): This results in the formation of the difluoromethylphenyl cation.

-

Loss of carbon monoxide (CO): This can occur from the acylium ion.

-

Loss of a fluorine atom (•F): This may occur from the molecular ion or subsequent fragment ions.

The predicted major fragment ions and their relative abundances are summarized in the table below. Please note that the relative intensities are estimates based on the general fragmentation patterns of similar compounds and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |

| 172 | [C₈H₆F₂O₂]⁺• | - | High |

| 155 | [C₈H₅F₂O]⁺ | •OH | High |

| 127 | [C₈H₅F₂]⁺ | •COOH | Moderate |

| 127 | [C₇H₅FO]⁺ | CO from m/z 155 | Moderate |

| 153 | [C₈H₆FO₂]⁺ | •F | Low |

| 99 | [C₆H₅F]⁺ | CO from m/z 127 | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of sequential steps, initiated by the ionization of the molecule. The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

-

Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group may be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

The following diagram illustrates the general workflow for GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis.

Data Interpretation

The interpretation of the mass spectrum of this compound should focus on the identification of the molecular ion peak and the characteristic fragment ions. The presence of the molecular ion at m/z 172 confirms the molecular weight of the compound. The key fragment ions at m/z 155 and 127 are strong indicators of the carboxylic acid functionality and the aromatic core. High-resolution mass spectrometry can be employed to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the identification.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers and scientists involved in the analysis and characterization of this compound. While the provided information is based on established principles of mass spectrometry, experimental verification is essential to confirm the fragmentation pathways and relative ion abundances.

An In-depth Technical Guide on the Crystal Structure of Fluorinated Methylbenzoic Acids: A Case Study Approach

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of 2,5-Difluoro-4-methylbenzoic acid has not been publicly reported. This guide provides a comprehensive overview of the methodologies and data interpretation relevant to this class of compounds by presenting a detailed analysis of the closely related isomer, 2,6-Difluorobenzoic acid , as an illustrative example. The experimental protocols and potential biological significance discussed are broadly applicable to substituted fluorobenzoic acids.

Introduction

Fluorinated benzoic acid derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of new materials. This technical guide outlines the synthesis, crystallographic analysis, and potential biological relevance of this important class of molecules, using 2,6-Difluorobenzoic acid as a case study to demonstrate the data and protocols involved.

Experimental Protocols

Synthesis of Difluorobenzoic Acid Derivatives

A general method for the synthesis of fluorinated benzoic acids involves the hydrolysis of a corresponding nitrile precursor. The following protocol is a representative example adapted from the synthesis of a related compound.[1][2]

Materials:

-

A difluorobenzonitrile derivative (e.g., 2,6-difluoro-3-methylbenzonitrile)

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

A solution of the starting difluorobenzonitrile in a suitable solvent is treated with an aqueous solution of sodium hydroxide.

-

The reaction mixture is heated to reflux and stirred for an extended period (e.g., 24 hours) to ensure complete hydrolysis of the nitrile group to a carboxylate salt.

-

After cooling to room temperature, the solution is acidified by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 1 is reached. This protonates the carboxylate, causing the benzoic acid derivative to precipitate.

-

The precipitate is collected by filtration and then redissolved in an organic solvent such as ethyl acetate.

-

The organic solution is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified difluorobenzoic acid.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5]

Instrumentation:

-